Cas no 1857909-68-2 (N-(3-Aminocyclopentyl)-2-methoxyacetamide)

N-(3-Aminocyclopentyl)-2-methoxyacetamide is a cyclopentyl-based amide derivative featuring both an amino and methoxyacetamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of the 3-aminocyclopentyl moiety provides a rigid scaffold, while the methoxyacetamide group enhances solubility and offers a handle for further derivatization. Its well-defined structure and functional group compatibility make it suitable for applications in drug discovery, particularly in the development of targeted therapeutics. The compound is typically handled under controlled conditions to ensure stability and purity.
N-(3-Aminocyclopentyl)-2-methoxyacetamide structure
1857909-68-2 structure
Product Name:N-(3-Aminocyclopentyl)-2-methoxyacetamide
CAS No:1857909-68-2
MF:C8H16N2O2
MW:172.224842071533
CID:5744102
PubChem ID:131185438
Update Time:2025-11-01

N-(3-Aminocyclopentyl)-2-methoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Aminocyclopentyl)-2-methoxyacetamide
    • EN300-719279
    • 1857909-68-2
    • Acetamide, N-(3-aminocyclopentyl)-2-methoxy-
    • Inchi: 1S/C8H16N2O2/c1-12-5-8(11)10-7-3-2-6(9)4-7/h6-7H,2-5,9H2,1H3,(H,10,11)
    • InChI Key: IJJIWXJZWDLOQE-UHFFFAOYSA-N
    • SMILES: O=C(COC)NC1CCC(C1)N

Computed Properties

  • Exact Mass: 172.121177757g/mol
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 338.6±42.0 °C(Predicted)
  • pka: 14.46±0.40(Predicted)

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Additional information on N-(3-Aminocyclopentyl)-2-methoxyacetamide

Comprehensive Overview of N-(3-Aminocyclopentyl)-2-methoxyacetamide (CAS No. 1857909-68-2): Properties, Applications, and Research Insights

N-(3-Aminocyclopentyl)-2-methoxyacetamide (CAS No. 1857909-68-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This cyclopentyl derivative, characterized by an amine group and a methoxyacetamide moiety, serves as a versatile intermediate in drug discovery and material science. Its molecular formula, C8H16N2O2, and precise stereochemistry make it valuable for designing bioactive molecules, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

Recent studies highlight the compound's role in optimizing kinase inhibitors and central nervous system (CNS) therapeutics. Researchers are exploring its utility in modulating neurotransmitter pathways, aligning with the growing demand for neurodegenerative disease treatments. The methoxyacetamide group enhances solubility, a critical factor in drug bioavailability, while the cyclopentylamine scaffold contributes to conformational rigidity, improving target selectivity. These properties position N-(3-Aminocyclopentyl)-2-methoxyacetamide as a candidate for precision medicine applications.

From a synthetic perspective, the compound's CAS No. 1857909-68-2 ensures traceability in regulatory documentation, a key concern for Good Manufacturing Practice (GMP) compliance. Analytical techniques like HPLC and LC-MS are employed to verify purity, often exceeding 98%, meeting standards for high-throughput screening (HTS). Its stability under ambient conditions further supports scalable production, addressing industry needs for cost-effective intermediates.

Environmental and safety profiles of N-(3-Aminocyclopentyl)-2-methoxyacetamide are rigorously evaluated. Unlike volatile organics, this compound exhibits low ecological toxicity, aligning with green chemistry principles. Its biodegradability and minimal bioaccumulation risk make it suitable for sustainable research initiatives, a trending focus in EU REACH and EPA frameworks.

Market trends indicate rising demand for custom synthesis of such tailored building blocks, driven by orphan drug development and personalized therapeutics. Patent analyses reveal increasing filings involving derivatives of CAS 1857909-68-2, particularly in oncology and autoimmune disorder research. Collaborations between academia and biotech firms accelerate its adoption, as seen in recent NIH-funded projects.

For researchers, sourcing high-purity N-(3-Aminocyclopentyl)-2-methoxyacetamide requires verified suppliers with ISO certification. Key questions often searched include: "What are the spectroscopic signatures of this compound?" or "How does stereochemistry affect its bioactivity?" Public datasets like PubChem provide accessible references, while advanced tools like molecular docking simulations predict its interactions with biological targets.

In conclusion, CAS No. 1857909-68-2 represents a convergence of structural ingenuity and practical utility. As the scientific community prioritizes AI-driven drug design and fragment-based discovery, this compound's relevance will likely expand, offering solutions to unmet medical needs while adhering to ESG (Environmental, Social, Governance) benchmarks in chemical innovation.

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